molecular formula C15H20O3 B1325246 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid CAS No. 898788-19-7

7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid

Cat. No.: B1325246
CAS No.: 898788-19-7
M. Wt: 248.32 g/mol
InChI Key: SGFNHIIHXKAKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 3,4-dimethylphenyl group and a ketone functional group at the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with heptanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: this compound can be converted to 7-(3,4-Dimethylphenyl)heptanedioic acid.

    Reduction: The reduction of the ketone group yields 7-(3,4-Dimethylphenyl)-7-hydroxyheptanoic acid.

    Substitution: Electrophilic substitution on the aromatic ring can produce compounds such as 7-(3,4-dimethyl-2-nitrophenyl)-7-oxoheptanoic acid.

Scientific Research Applications

7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid functional groups allow it to participate in various biochemical pathways. For example, the compound can act as an inhibitor or activator of enzymes involved in fatty acid metabolism. The aromatic ring may also facilitate interactions with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-7-oxoheptanoic acid
  • 7-(4-Methylphenyl)-7-oxoheptanoic acid
  • 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid

Comparison

Compared to similar compounds, 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid is unique due to the presence of two methyl groups on the aromatic ring. This structural feature can influence its reactivity and interaction with biological targets. For instance, the electron-donating effect of the methyl groups can enhance the compound’s nucleophilicity, making it more reactive in electrophilic substitution reactions. Additionally, the steric hindrance provided by the methyl groups can affect the compound’s binding affinity to enzymes and receptors.

Properties

IUPAC Name

7-(3,4-dimethylphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11-8-9-13(10-12(11)2)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFNHIIHXKAKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645273
Record name 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-19-7
Record name 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.